molecular formula C12H13NO2 B11898595 propyl 1H-indole-3-carboxylate CAS No. 61698-91-7

propyl 1H-indole-3-carboxylate

Cat. No.: B11898595
CAS No.: 61698-91-7
M. Wt: 203.24 g/mol
InChI Key: NIFJDURIIDDXPM-UHFFFAOYSA-N
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Description

Propyl 1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 1H-indole-3-carboxylate typically involves the esterification of indole-3-carboxylic acid with propanol. One common method is the Fischer esterification, where indole-3-carboxylic acid is reacted with propanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:

Indole-3-carboxylic acid+PropanolH2SO4Propyl 1H-indole-3-carboxylate+Water\text{Indole-3-carboxylic acid} + \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Indole-3-carboxylic acid+PropanolH2​SO4​​Propyl 1H-indole-3-carboxylate+Water

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Propyl 1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of propyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways . The ester group can also undergo hydrolysis, releasing indole-3-carboxylic acid, which has its own biological activities .

Comparison with Similar Compounds

    Indole-3-carboxylic acid: The parent compound, which lacks the propyl ester group.

    Methyl 1H-indole-3-carboxylate: A similar ester derivative with a methyl group instead of a propyl group.

    Ethyl 1H-indole-3-carboxylate: Another ester derivative with an ethyl group.

Uniqueness: Propyl 1H-indole-3-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

61698-91-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

propyl 1H-indole-3-carboxylate

InChI

InChI=1S/C12H13NO2/c1-2-7-15-12(14)10-8-13-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3

InChI Key

NIFJDURIIDDXPM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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